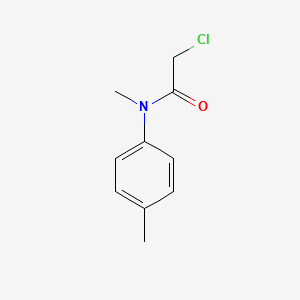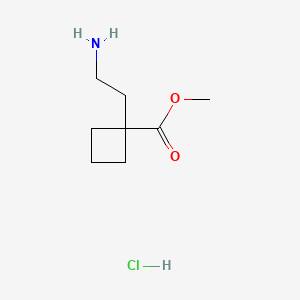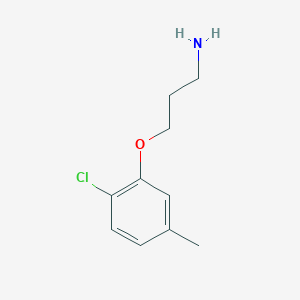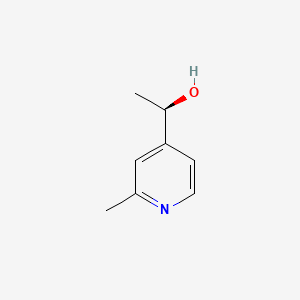
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group at the 5-position and an isoxazole ring substituted with a carboxylic acid group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dicarbonyl compounds in the presence of an acid catalyst.
Methylation: The furan ring is then methylated at the 5-position using methyl iodide and a base such as potassium carbonate.
Isoxazole Ring Formation: The isoxazole ring is formed by the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-(5-Methyl-2-furanyl)-5-aminoisoxazole.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
3-(5-Methyl-2-furanyl)-2-isoxazolecarboxylic acid: Similar structure but with the carboxylic acid group at the 2-position of the isoxazole ring.
3-(5-Methyl-2-furanyl)-4-isoxazolecarboxylic acid: Similar structure but with the carboxylic acid group at the 4-position of the isoxazole ring.
3-(5-Methyl-2-furanyl)-5-pyrazolecarboxylic acid: Similar structure but with a pyrazole ring instead of an isoxazole ring.
Uniqueness
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid is unique due to the specific positioning of the functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
901927-34-2 |
|---|---|
分子式 |
C9H7NO4 |
分子量 |
193.16 g/mol |
IUPAC名 |
3-(5-methylfuran-2-yl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)6-4-8(9(11)12)14-10-6/h2-4H,1H3,(H,11,12) |
InChIキー |
GFUJNBCMZXYEDN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C2=NOC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)


![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)






